molecular formula C7H7BrMg B1588026 Magnesium, bromo(4-methylphenyl)- CAS No. 4294-57-9

Magnesium, bromo(4-methylphenyl)-

Cat. No. B1588026
CAS RN: 4294-57-9
M. Wt: 195.34 g/mol
InChI Key: BVUQKCCKUOSAEV-UHFFFAOYSA-M
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Description

“Magnesium, bromo(4-methylphenyl)-” is a chemical compound with the CAS number 4294-57-9 . It is a Grignard reagent, which are a class of organomagnesium compounds commonly used in organic synthesis .


Synthesis Analysis

The synthesis of “Magnesium, bromo(4-methylphenyl)-” typically involves the Grignard reaction, which is a reaction between an alkyl halide and magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .


Molecular Structure Analysis

The molecular structure of “Magnesium, bromo(4-methylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 4-methylphenyl group . The exact molecular formula is yet to be confirmed.


Chemical Reactions Analysis

As a Grignard reagent, “Magnesium, bromo(4-methylphenyl)-” is highly reactive. It can participate in a wide variety of reactions, including coupling reactions with unreacted bromobenzene and Grignard reagent .

Scientific Research Applications

Metal-Mediated Reactions of Bromoform

  • Scientific Field : Chemistry
  • Application Summary : The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
  • Results or Outcomes : The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .

Synthesis of Mephedrone (4-MMC)

  • Scientific Field : Chemistry
  • Application Summary : Mephedrone, also known as 4-MMC, is a β-ketoamphetamine that falls under the category of synthetic cathinones. These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind .
  • Methods of Application : Mephedrone (4-MMC) possesses distinct chemical and physical properties that contribute to its unique characteristics. Chemically, it is classified as a substituted cathinone and shares structural similarities with amphetamines .
  • Results or Outcomes : Mephedrone (4-MMC) has been known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Synthesis of 4-Methoxyphenylmagnesium Bromide

  • Scientific Field : Chemistry
  • Application Summary : Bromo(4-methoxyphenyl)magnesium, also known as 4-Methoxyphenylmagnesium bromide, is a compound used in organic synthesis .
  • Results or Outcomes : The outcomes of using this compound in organic synthesis can vary widely, depending on the specific reactions and compounds involved .

Safety And Hazards

Contact with “Magnesium, bromo(4-methylphenyl)-” can liberate toxic gas. It is water-reactive and produces flammable gases on contact with water. Containers may explode when heated .

properties

IUPAC Name

magnesium;methylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQKCCKUOSAEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884056
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(4-methylphenyl)-

CAS RN

4294-57-9
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(4-methylphenyl)magnesium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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